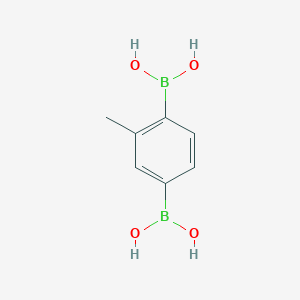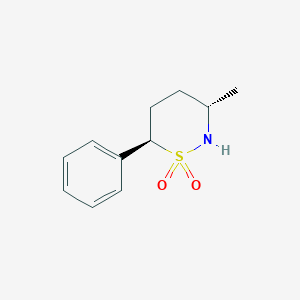
(3S,6R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,6R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is a chemical compound that belongs to the class of thiazinanes. This compound is characterized by its unique structure, which includes a thiazinane ring with a methyl group at the 3rd position and a phenyl group at the 6th position. The presence of the 1,1-dioxide group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiazinane ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would typically include the same steps as the laboratory synthesis but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazinanes depending on the nucleophile used.
Scientific Research Applications
(3S,6R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,6R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the thiazinane ring and the dioxide group allows for specific interactions with biological molecules, leading to various effects such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- (3S,6R)-3-Methyl-2,6-diphenyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
- (3S,6R)-N,6-Dihydroxy-4-[(4-methoxyphenyl)sulfonyl]-2,2-dimethyl-1,4-thiazepane-3-carboxamide 1,1-dioxide
Uniqueness
(3S,6R)-3-Methyl-6-phenyl-1,2-thiazinane 1,1-dioxide is unique due to its specific substitution pattern on the thiazinane ring. The presence of the methyl and phenyl groups at the 3rd and 6th positions, respectively, along with the 1,1-dioxide group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(3S,6R)-3-methyl-6-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(15(13,14)12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
LYUTUWGGXRPXEP-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](S(=O)(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)

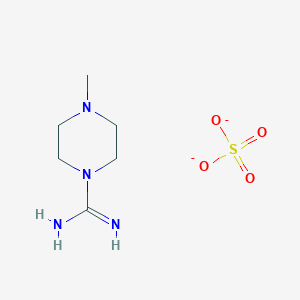

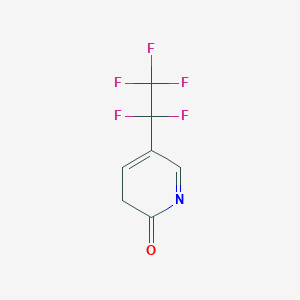
![3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761904.png)
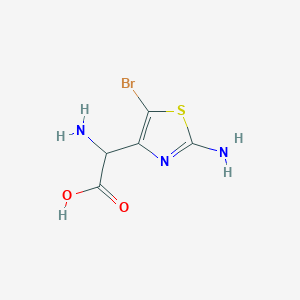
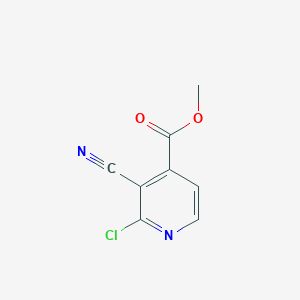
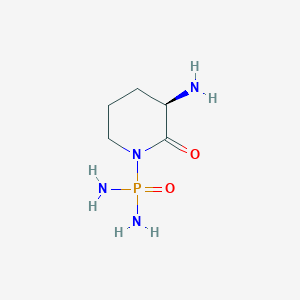
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)

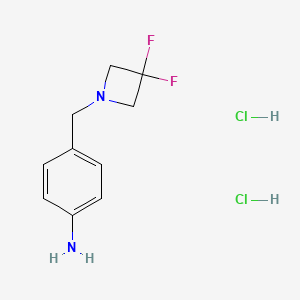
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
